molecular formula C17H18N6O3S2 B2881688 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 874467-35-3

2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2881688
CAS RN: 874467-35-3
M. Wt: 418.49
InChI Key: CYKWZIWLGVUQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide, also known as ETSA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrazole derivatives, which have shown promising results in the treatment of various diseases.

Scientific Research Applications

Glutaminase Inhibition

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a similar structural motif with the given compound, has demonstrated significant implications in the field of cancer therapy. These analogs act as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), crucial for understanding the therapeutic potential of GLS inhibition in cancer treatment. The design and synthesis of these analogs aim to improve drug-like properties and identify compounds with enhanced solubility and in vitro as well as in vivo efficacy against lymphoma cells (Shukla et al., 2012).

Coordination Chemistry and Antioxidant Activity

Studies on pyrazole-acetamide derivatives have led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, demonstrating the potential of such compounds in developing therapeutics with antioxidant properties. The synthesis involves intricate hydrogen bonding and self-assembly processes, contributing to the understanding of molecular interactions and the development of compounds with tailored biological activities (Chkirate et al., 2019).

Antitumor and Antimicrobial Activities

Compounds structurally related to 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide have been investigated for their antitumor and antimicrobial activities. For instance, the synthesis of novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety has shown considerable antitumor activity, highlighting the therapeutic potential of these compounds in cancer treatment (Alqasoumi et al., 2009). Furthermore, the synthesis and evaluation of new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial application underscore the versatility and potential of these chemical frameworks in addressing various microbial infections (Darwish et al., 2014).

properties

IUPAC Name

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S2/c1-2-12-5-3-4-6-15(12)23-17(20-21-22-23)27-11-16(24)19-13-7-9-14(10-8-13)28(18,25)26/h3-10H,2,11H2,1H3,(H,19,24)(H2,18,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKWZIWLGVUQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide

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